molecular formula C15H9N3O4S2 B15010974 Benzothiazole, 6-nitro-2-(2-nitro-2-phenylethenylthio)-

Benzothiazole, 6-nitro-2-(2-nitro-2-phenylethenylthio)-

Cat. No.: B15010974
M. Wt: 359.4 g/mol
InChI Key: LDSSHVUOXCCNJD-UKTHLTGXSA-N
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Description

Benzothiazole, 6-nitro-2-(2-nitro-2-phenylethenylthio)- is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are bicyclic heterocycles containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . For the specific compound Benzothiazole, 6-nitro-2-(2-nitro-2-phenylethenylthio)-, the synthetic route may involve the following steps:

    Condensation Reaction: The initial step involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole core.

    Thioether Formation: The phenylethenylthio substituent can be introduced through a thioetherification reaction, where a thiol group reacts with an alkene or alkyne.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as one-pot synthesis and the use of eco-friendly solvents and catalysts are preferred . For large-scale production, continuous flow reactors and microwave-assisted synthesis may be utilized to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 6-nitro-2-(2-nitro-2-phenylethenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the phenylethenylthio substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Tin(II) chloride, hydrogen gas with a catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Benzothiazole, 6-nitro-2-(2-nitro-2-phenylethenylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzothiazole, 6-nitro-2-(2-nitro-2-phenylethenylthio)- involves its interaction with various molecular targets and pathways. The nitro groups and the benzothiazole core can interact with biological macromolecules, leading to potential antimicrobial or anticancer effects . The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-nitrobenzothiazole
  • 2-Chloro-6-nitrobenzothiazole
  • 2-Mercaptobenzothiazole

Uniqueness

Benzothiazole, 6-nitro-2-(2-nitro-2-phenylethenylthio)- is unique due to the presence of both nitro groups and a phenylethenylthio substituent.

Properties

Molecular Formula

C15H9N3O4S2

Molecular Weight

359.4 g/mol

IUPAC Name

6-nitro-2-[(E)-2-nitro-2-phenylethenyl]sulfanyl-1,3-benzothiazole

InChI

InChI=1S/C15H9N3O4S2/c19-17(20)11-6-7-12-14(8-11)24-15(16-12)23-9-13(18(21)22)10-4-2-1-3-5-10/h1-9H/b13-9+

InChI Key

LDSSHVUOXCCNJD-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\SC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])/[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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